molecular formula C14H9Cl2N3O2S B2601254 N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1171398-38-1

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2601254
CAS RN: 1171398-38-1
M. Wt: 354.21
InChI Key: NHSHYYHBDMJKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. It is a synthetic compound that has been developed through a complex synthesis method and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. It is also believed to have neuroprotective properties that may help to prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties that may help to protect against oxidative stress. It has also been found to have anti-inflammatory properties that may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide in lab experiments is its potential applications in the field of medicine. It has been found to have antimicrobial, antifungal, and antitumor properties, as well as potential applications in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its potential applications in the treatment of other diseases, such as cancer. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorophenylhydrazine with ethyl chloroacetate to form 2-(2,4-dichlorophenyl) hydrazinecarboxylic acid ethyl ester. The second step involves the reaction of this compound with thioacetic acid to form N-(2,4-dichlorophenyl)-2-thioxoacetamide. The final step involves the reaction of this compound with cyanic acid to form N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide.

Scientific Research Applications

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been extensively researched for its potential applications in the field of medicine. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-8-3-4-10(11(16)6-8)13-18-19-14(21-13)17-12(20)7-9-2-1-5-22-9/h1-6H,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSHYYHBDMJKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.